ABN401

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H34N12O |

|---|---|

Molecular Weight |

566.7 g/mol |

IUPAC Name |

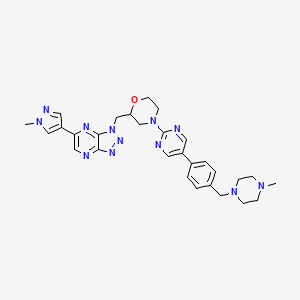

4-[5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrimidin-2-yl]-2-[[5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazin-3-yl]methyl]morpholine |

InChI |

InChI=1S/C29H34N12O/c1-37-7-9-39(10-8-37)17-21-3-5-22(6-4-21)23-13-31-29(32-14-23)40-11-12-42-25(19-40)20-41-28-27(35-36-41)30-16-26(34-28)24-15-33-38(2)18-24/h3-6,13-16,18,25H,7-12,17,19-20H2,1-2H3 |

InChI Key |

PQJGYYZYYMVBDF-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C3=CN=C(N=C3)N4CCOC(C4)CN5C6=NC(=CN=C6N=N5)C7=CN(N=C7)C |

Origin of Product |

United States |

Foundational & Exploratory

ABN401: A Comprehensive Technical Guide to its c-Met Inhibitor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of ABN401, a potent and highly selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. The data and experimental methodologies presented herein are crucial for understanding the therapeutic potential and off-target effects of this compound in the context of MET-addicted cancers.

Kinase Selectivity Profile

This compound has demonstrated exceptional selectivity for c-Met kinase. In a comprehensive screening against a large panel of kinases, this compound exhibited minimal off-target activity, highlighting its potential for a favorable safety profile in clinical applications.

Quantitative Kinase Inhibition Data

The kinase inhibitory activity of this compound was assessed against a panel of 571 kinases, including 369 wild-type kinases and 202 kinase mutants.[1] The results underscore the high potency and selectivity of this compound for its intended target. At a concentration of 1 µM, this compound potently inhibited MET kinase while showing minimal inhibition of other kinases.[1]

| Target Kinase | % Inhibition at 1 µM | IC50 (nM) | Kinase Family |

| MET | 98% [1] | 10 [1] | Tyrosine Kinase |

| CLK1 | 37%[1] | Not Reported | CMGC |

| CLK4 | 45% | Not Reported | CMGC |

Table 1: Selectivity profile of this compound against MET and key off-target kinases.

Furthermore, this compound demonstrated potent cytotoxic activity in cancer cell lines characterized by MET oncogenic addiction, with IC50 values in the low nanomolar range.

| Cell Line | MET Status | IC50 (nM) |

| SNU5 | MET Amplification | ~2-43 |

| SNU620 | MET Amplification | ~2-43 |

| Hs746T | MET Amplification | ~2-43 |

| MKN45 | MET Amplification | ~2-43 |

| EBC-1 | MET Amplification | ~2-43 |

| H1993 | MET Amplification | ~2-43 |

| SNU638 | c-MET Overexpression | ~2-43 |

Table 2: Cytotoxic activity of this compound in MET-addicted cancer cell lines.

This compound also showed inhibitory activity against several MET kinase domain mutants.

| MET Mutant | Inhibition Status |

| P991S | Inhibited |

| T992I | Inhibited |

| V1092I | Inhibited |

| T1173I | Inhibited |

| Y1235D | Inhibited |

| M1250T | Inhibited |

Table 3: this compound activity against MET kinase mutants.

Experimental Protocols

The following sections detail the methodologies employed to generate the selectivity and activity data for this compound.

Kinase Selectivity Profiling

The kinase selectivity of this compound was determined using a radiometric assay that measures the incorporation of ³³P from [γ-³³P]ATP into a protein or peptide substrate. The screening was performed by Reaction Biology Corp.

Protocol:

-

Reaction Mixture Preparation: A base reaction buffer containing 20 mM Hepes (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO is prepared.

-

Compound Addition: this compound or control compounds are added to the reaction mixture.

-

Kinase and Substrate Addition: The specific kinase and its corresponding substrate are added to the reaction mixture.

-

Reaction Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP.

-

Incubation: The reaction is allowed to proceed at 30°C for a specified time (typically 60 minutes).

-

Reaction Termination and Substrate Capture: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane or a scintillant-coated plate.

-

Washing: The filter or plate is washed to remove unincorporated [γ-³³P]ATP.

-

Signal Detection: The amount of incorporated ³³P is quantified using a scintillation counter. The percentage of kinase inhibition is calculated relative to a DMSO control.

Cell Viability Assay (WST Assay)

The cytotoxic effects of this compound on various cancer cell lines were determined using the Water Soluble Tetrazolium Salt (WST) assay. This colorimetric assay measures the metabolic activity of viable cells.

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control (DMSO) for 72 hours.

-

WST Reagent Addition: WST reagent is added to each well and the plates are incubated for a specified period (typically 1-4 hours) at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium salt into a colored formazan product.

-

Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of approximately 450 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 values are determined by plotting cell viability against the logarithm of the drug concentration.

Western Blot Analysis

Western blotting was employed to assess the effect of this compound on the phosphorylation status of c-Met and its downstream signaling proteins.

Protocol:

-

Cell Lysis: Cells treated with this compound are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for total c-Met, phosphorylated c-Met (p-c-Met, Tyr1234/1235), and downstream signaling proteins (e.g., total and phosphorylated AKT and ERK).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Signal Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

c-Met Signaling Pathway Inhibition

This compound exerts its anti-tumor effects by inhibiting the c-Met signaling cascade. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), or through oncogenic mutations, c-Met undergoes dimerization and autophosphorylation at key tyrosine residues (Y1234 and Y1235) in its kinase domain. This activation leads to the recruitment and phosphorylation of downstream signaling molecules, including those in the PI3K/AKT and RAS/MAPK pathways, which promote cell proliferation, survival, and migration. This compound, as an ATP-competitive inhibitor, blocks the initial autophosphorylation of c-Met, thereby abrogating the entire downstream signaling cascade.

References

ABN401: A Technical Guide to c-Met Target Validation in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ABN401, a selective tyrosine kinase inhibitor targeting the c-Met receptor. It details the preclinical and clinical evidence supporting its development for the treatment of solid tumors, with a focus on non-small cell lung cancer (NSCLC). This document outlines the mechanism of action, summarizes key quantitative data from clinical trials, and describes the experimental methodologies employed in its validation.

Introduction: The Rationale for Targeting c-Met in Oncology

The c-Met proto-oncogene encodes a receptor tyrosine kinase for the hepatocyte growth factor (HGF).[1] Dysregulation of the c-Met signaling pathway, through mechanisms such as MET exon 14 (METex14) skipping, gene amplification, or protein overexpression, is a critical driver in the development and progression of various solid tumors.[1][2] Aberrant c-Met activation promotes oncogenesis, tumor invasion, metastasis, and the development of resistance to other targeted therapies.[1][3] In non-small cell lung cancer (NSCLC), METex14 skipping mutations are found in approximately 3% of patients, and c-Met mutations are a primary mechanism of resistance to EGFR tyrosine kinase inhibitors (TKIs). This makes c-Met an attractive therapeutic target for precision oncology.

This compound is an orally administered, highly selective c-Met inhibitor designed to treat cancers harboring c-Met dysregulation. By binding to the ATP-binding site of the MET tyrosine kinase, this compound inhibits its kinase activity and disrupts the downstream signaling cascade.

Mechanism of Action: this compound and the c-Met Signaling Pathway

This compound functions as an ATP-competitive inhibitor of the c-Met tyrosine kinase. In normal physiology, the binding of HGF to c-Met induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain, initiating downstream signaling. Dysregulated c-Met signaling, due to genetic alterations, leads to constitutive activation of these pathways, promoting cell proliferation, survival, and migration. This compound blocks this phosphorylation, effectively abrogating the aberrant signaling.

Below is a diagram illustrating the c-Met signaling pathway and the point of intervention for this compound.

Preclinical Validation

Preclinical studies have demonstrated the potent and selective anti-tumor activity of this compound in various cancer models.

Kinase Selectivity and Cellular Activity

In a panel of 571 kinases, this compound exhibited high selectivity for c-Met. It demonstrated potent cytotoxic activity against MET-addicted cancer cell lines and inhibited the autophosphorylation of the MET kinase domain and its downstream signaling pathways.

In Vivo Efficacy in Xenograft Models

This compound has shown significant tumor growth inhibition in patient-derived xenograft (PDX) models of gastric and non-small cell lung cancer with MET amplification or METex14 skipping mutations. The anti-tumor efficacy was correlated with the level of MET aberration, highlighting the importance of patient selection.

The general workflow for evaluating this compound in preclinical xenograft models is depicted below.

Clinical Development and Efficacy

This compound has undergone Phase 1 and is currently in Phase 2 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and anti-tumor activity in patients with advanced solid tumors.

Phase 1 Dose-Escalation Study (NCT04052971)

A first-in-human, Phase 1 dose-escalation study was conducted in patients with advanced solid tumors in South Korea and Australia.

Key Objectives and Methods:

-

Primary Objective: Evaluate safety and tolerability to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).

-

Secondary Objectives: Assess pharmacokinetics and preliminary anti-tumor efficacy.

-

Methodology: Patients received this compound orally once daily in 21-day cycles at escalating dose levels (50, 100, 200, 400, 800, and 1200 mg). Tumor response was evaluated using RECIST 1.1 criteria.

Summary of Phase 1 Clinical Data:

| Parameter | Finding | Reference |

| Patient Population | 16 patients with 6 different tumor types | |

| Dose Levels | 50, 100, 200, 400, 800, 1200 mg daily | |

| Maximum Tolerated Dose (MTD) | Not reached | |

| Dose-Limiting Toxicities (DLTs) | None observed | |

| Recommended Phase 2 Dose (RP2D) | 800 mg daily | |

| Treatment-Related Adverse Events (TRAEs) ≥ Grade 3 | 0% | |

| Serious Adverse Events (SAEs) | 1 case of transient peripheral edema | |

| Efficacy (Overall) | 2 Partial Responses (PR), 5 Stable Disease (SD) | |

| Efficacy (Partial Responses) | 2 NSCLC patients with c-Met overexpression, treated for 10 and 18 months respectively |

Phase 2 Expansion Study (NCT05541822)

Based on the promising results of the Phase 1 trial, a Phase 2 study was initiated, focusing on patients with NSCLC harboring METex14 skipping mutations.

Key Objectives and Methods:

-

Primary Objective: Evaluate the efficacy of this compound in patients with advanced solid tumors with c-Met dysregulation.

-

Methodology: This is a multicenter, open-label, parallel cohort expansion study. Patients were treated with this compound at the RP2D of 800mg once daily.

Summary of Interim Phase 2 Efficacy Data (as of July 25, 2023):

| Parameter | Treatment-Naïve Patients (n=8) | Evaluable Population (n=17) | Reference |

| Objective Response Rate (ORR) | 75% (6/8) | 52.9% (9/17) | |

| Median Duration of Response | 5.4 months (data not mature) | 5.4 months (data not mature) |

Summary of Interim Phase 2 Safety Data (n=24):

| Adverse Event | Any Grade | Grade ≥3 | Reference |

| Treatment-Related Adverse Events (TRAEs) | - | 8.3% (2/24) | |

| Most Common TRAEs | Nausea (70.8%), Diarrhea (33.3%), Vomiting (29.2%) | - | |

| Peripheral Edema | 29.2% | 0% | |

| TRAEs Leading to Discontinuation | 0% | 0% |

Experimental Protocols

Preclinical: Patient-Derived Xenograft (PDX) Model Efficacy Study

-

Model Establishment: Tumor fragments from consenting patients are surgically implanted subcutaneously into immunocompromised mice (e.g., NOD-scid gamma).

-

Tumor Growth and Passaging: Tumors are allowed to grow to a specified volume (e.g., 1500-2000 mm³). The tumors are then harvested, fragmented, and re-implanted into new cohorts of mice for expansion.

-

Treatment Study: Once tumors in the study cohort reach a predetermined size (e.g., 150-250 mm³), mice are randomized into treatment and control groups.

-

Dosing: this compound is formulated in an appropriate vehicle and administered orally, once daily, at specified dose levels. The control group receives the vehicle only.

-

Monitoring and Endpoint: Tumor volume and body weight are measured regularly (e.g., twice weekly). The study is terminated when tumors in the control group reach a predefined endpoint. Tumor growth inhibition (TGI) is calculated.

-

Pharmacodynamic Analysis: At the end of the study, tumors may be harvested at specific time points post-dosing to analyze the inhibition of c-Met phosphorylation and downstream signaling molecules via methods like Western blotting or immunohistochemistry.

Clinical: Phase 1/2 Trial Protocol Outline

-

Patient Screening and Enrollment: Patients with histologically confirmed advanced solid tumors who have exhausted standard therapeutic options are screened for eligibility. For expansion cohorts, specific molecular alterations (e.g., METex14 skipping) are required.

-

Study Design: The Phase 1 portion follows a dose-escalation design (e.g., 3+3) to determine DLTs and MTD. The Phase 2 portion is an expansion at the RP2D in specific patient cohorts.

-

Treatment: this compound is administered orally, once daily, in continuous 21 or 28-day cycles.

-

Safety Assessments: Adverse events are monitored continuously and graded according to the Common Terminology Criteria for Adverse Events (CTCAE). DLTs are assessed in the first cycle of the dose-escalation phase.

-

Efficacy Assessments: Tumor assessments are performed at baseline and at regular intervals (e.g., every 6-8 weeks) using imaging techniques (CT or MRI) and evaluated according to RECIST 1.1.

-

Pharmacokinetic (PK) Analysis: Blood samples are collected at multiple time points after this compound administration to determine key PK parameters such as Cmax, Tmax, and AUC.

-

Pharmacodynamic (PD) and Biomarker Analysis: Optional tumor biopsies and/or circulating tumor DNA (ctDNA) from blood samples may be collected to assess target engagement and explore predictive biomarkers of response.

Conclusion

This compound has demonstrated a promising safety profile and significant anti-tumor activity in preclinical models and clinical trials involving patients with c-Met altered solid tumors. The data strongly support the continued development of this compound as a targeted therapy, particularly for patients with NSCLC harboring METex14 skipping mutations. Ongoing Phase 2 studies will further delineate its efficacy and role in the treatment landscape for c-Met driven malignancies.

References

ABN401 in MET-Addicted Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ABN401, a highly potent and selective small-molecule inhibitor of the MET tyrosine kinase, for the treatment of MET-addicted cancers. MET, a receptor tyrosine kinase, plays a crucial role in cell growth, survival, and angiogenesis.[1] Dysregulation of MET signaling, through gene amplification, mutations (such as MET exon 14 skipping), or protein overexpression, is a key oncogenic driver in various solid tumors, including non-small cell lung cancer (NSCLC) and gastric cancer.[2][3] this compound is designed to specifically target these MET-driven malignancies.[1]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the MET tyrosine kinase.[1] By binding to the ATP-binding pocket of the MET kinase domain, this compound blocks the autophosphorylation of MET and the subsequent activation of downstream signaling pathways. This inhibition effectively disrupts the aberrant signaling cascade that promotes tumor growth, proliferation, and survival in MET-addicted cancer cells. Notably, this compound has demonstrated efficacy in MET mutant cancer cells that are not dependent on the hepatocyte growth factor (HGF) for activation.

The inhibition of MET phosphorylation by this compound leads to the downregulation of key downstream signaling molecules, including AKT and ERK1/2, which are critical for anti-apoptosis, cell survival, and proliferation. Furthermore, this compound has been shown to induce the activation of the caspase-associated apoptotic signal pathway.

Preclinical Efficacy

This compound has demonstrated significant antitumor activity in a range of preclinical models, including MET-addicted cancer cell line xenografts and patient-derived xenograft (PDX) models. Its efficacy is strongly correlated with the MET status of the tumors, highlighting the importance of patient selection based on biomarkers such as MET amplification and MET exon 14 skipping mutations.

In Vitro Cytotoxicity

This compound has shown potent cytotoxic activity against various MET-addicted cancer cell lines. For instance, in a panel of NSCLC cell lines, this compound exhibited cytotoxicity at concentrations ranging from 10 nM to 10 µM.

In Vivo Tumor Growth Inhibition

In vivo studies have consistently shown that this compound suppresses tumor growth in a dose-dependent manner in MET-addicted xenograft models.

Table 1: In Vivo Efficacy of this compound in Cell Line Xenograft Models

| Cell Line | Cancer Type | MET Alteration | Dose (mg/kg) | Tumor Growth Inhibition (TGI) | Reference |

| EBC-1 | Lung | MET Amplification | 10 | 51.26% | |

| EBC-1 | Lung | MET Amplification | 30 | 77.85% | |

| SNU638 | Gastric | c-MET Overexpression | 10 | 65.31% | |

| SNU638 | Gastric | c-MET Overexpression | 30 | 78.68% |

Table 2: In Vivo Efficacy of this compound in Patient-Derived Xenograft (PDX) Models

| PDX Model | Cancer Type | MET Alteration | Dose (mg/kg) | Tumor Growth Inhibition (TGI) | Reference |

| GA3121 | Gastric | High MET Amplification, IHC 3+ | 30 | 102.4% | |

| LI0612 | Gastric | High MET Amplification, IHC 3+ | 30 | 109.1% | |

| LU2503 | Lung | High MET Amplification, IHC 3+ | 30 | 99.11% | |

| LU5381 | Lung | MET exon 14 skipping, IHC 3+ | 10 | 63.09% | |

| LU5381 | Lung | MET exon 14 skipping, IHC 3+ | 30 | 75.47% |

This compound did not show significant tumor growth inhibition in PDX models with moderate MET copy numbers. These findings underscore the critical need for robust biomarker testing to identify patients most likely to respond to this compound.

Clinical Development and Efficacy

This compound is currently in clinical development, with ongoing Phase 1 and 2 trials evaluating its safety, tolerability, pharmacokinetics, and antitumor activity in patients with advanced solid tumors harboring MET dysregulation.

Phase 1 Studies

Phase 1 dose-escalation studies have established a recommended Phase 2 dose (RP2D) of 800mg once daily and have demonstrated an acceptable safety profile for this compound. The most common treatment-related adverse events were reported as mild (grade 1) and included nausea, vomiting, and diarrhea. Importantly, no dose-limiting toxicities were observed at the 800mg daily dose. Promising preliminary antitumor activity was observed, with partial responses noted in patients with NSCLC.

Phase 2 Studies in NSCLC with MET Exon 14 Skipping

An ongoing Phase 2 trial is specifically evaluating this compound in patients with advanced NSCLC harboring the MET exon 14 skipping mutation.

Table 3: Efficacy of this compound in Phase 2 Trial for METex14 NSCLC

| Patient Population | Objective Response Rate (ORR) | Reference |

| Evaluable Population (n=17) | 52.9% (9/17) | |

| Treatment-Naïve Patients (n=8) | 75% (6/8) |

As of the data cut-off on July 25, 2023, the median duration of response was 5.4 months. These results demonstrate the potential of this compound as an effective targeted therapy for this patient population.

Experimental Protocols

The preclinical and clinical evaluation of this compound has employed a range of standard and specialized experimental methodologies.

In Vitro Cell Viability Assays

-

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

-

Method: MET-addicted cancer cell lines and normal immortalized cells are treated with varying concentrations of this compound for 72 hours. Cell viability is then assessed using a Water Soluble Tetrazolium Salt (WST) assay. Data is typically expressed as the mean ± standard deviation from multiple independent experiments.

Western Blotting

-

Objective: To analyze the effect of this compound on MET signaling pathway proteins.

-

Method: Cancer cell lines with MET alterations are treated with different concentrations of this compound for 72 hours. Cells are then harvested, and protein lysates are subjected to Western blotting to examine the phosphorylation status of MET, AKT, and ERK1/2, as well as the expression levels of apoptosis markers like caspase-3 and PARP-1.

In Vivo Xenograft Studies

-

Objective: To evaluate the antitumor efficacy of this compound in vivo.

-

Method: MET-addicted cancer cells or patient-derived tumor fragments are implanted into immunodeficient mice. Once tumors reach a specified volume, mice are randomized into vehicle control and this compound treatment groups. This compound is typically administered orally, five consecutive days a week for a defined period (e.g., three weeks). Tumor volumes are measured regularly to determine the tumor growth inhibition index.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

-

Objective: To assess the absorption, distribution, metabolism, and excretion of this compound and its effect on the target.

-

Method: this compound is administered to animal models (e.g., rats, dogs, monkeys) via intravenous and oral routes. Plasma and tumor tissue concentrations of this compound are measured over time to determine PK parameters. For PD analysis, the inhibition of c-MET phosphorylation in tumor tissues is assessed at different time points and doses using techniques like immunohistochemistry (IHC) and Western blotting.

Future Directions and Combination Therapies

The favorable safety profile of this compound opens up possibilities for combination therapies to overcome resistance and enhance efficacy. Preclinical studies have shown synergistic antitumor effects when this compound is combined with EGFR tyrosine kinase inhibitors (TKIs) in NSCLC models with both MET and EGFR alterations. Additionally, research is exploring the combination of this compound with KRAS inhibitors for NSCLC patients with co-occurring MET alterations and KRAS G12C mutations.

Conclusion

This compound is a promising, highly selective MET inhibitor with a well-defined mechanism of action and a favorable safety profile. It has demonstrated significant antitumor activity in preclinical models of MET-addicted cancers and has shown encouraging efficacy in clinical trials, particularly in patients with NSCLC harboring MET exon 14 skipping mutations. The strong correlation between this compound efficacy and MET status emphasizes the importance of a biomarker-driven approach to patient selection. Ongoing and future studies will further elucidate the full potential of this compound as a monotherapy and in combination regimens for the treatment of MET-driven malignancies.

References

- 1. This compound – ABION BIO [abionbio.com]

- 2. Therapeutic Efficacy of this compound, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Efficacy of this compound, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

ABN401: A Technical Guide for Researchers

An In-depth Review of the Chemical Structure, Physicochemical Properties, and Preclinical Profile of a Potent and Selective c-MET Inhibitor

ABN401, also known as Vabametkib, is an orally bioavailable, highly selective, and potent ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1] Dysregulation of the c-MET signaling pathway is a known driver in the tumorigenesis of various cancers, making it a key therapeutic target.[1][2] this compound has demonstrated significant antitumor activity in preclinical models and is currently undergoing clinical evaluation for the treatment of advanced solid tumors, particularly non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.[3] This guide provides a comprehensive overview of the chemical properties, mechanism of action, signaling pathways, and experimental data related to this compound.

Chemical Structure and Physicochemical Properties

This compound is a synthetic compound featuring a pyridoxazine core, which acts as a binder to the hinge region of the ATP binding site within the MET tyrosine kinase domain.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine | |

| Molecular Formula | C₂₁H₂₂Cl₂FN₅O | |

| pKa | 7.49 | |

| log P | 2.46 | |

| Solubility | Poorly water-soluble, but soluble at acidic pH. |

Mechanism of Action and Signaling Pathway

This compound functions as a targeted anti-cancer agent by selectively binding to the ATP-binding site of the c-MET tyrosine kinase, thereby inhibiting its kinase activity. This competitive inhibition prevents the autophosphorylation of c-MET and subsequently disrupts the downstream signaling cascades that are crucial for cancer cell growth, proliferation, survival, invasion, and angiogenesis.

The primary signaling pathways inhibited by this compound include the PI3K/AKT and RAS/MAPK (ERK) pathways. By blocking the phosphorylation of c-MET at key tyrosine residues (Y1234/Y1235 and Y1349/Y1354), this compound effectively halts the signal transduction that leads to the activation of downstream effectors like AKT and ERK. Furthermore, the inhibition of c-MET signaling by this compound has been shown to induce the caspase-associated apoptotic pathway, leading to programmed cell death in MET-addicted cancer cells.

Caption: this compound inhibits the c-MET signaling pathway.

Quantitative Preclinical Data

In Vitro Potency and Selectivity

This compound demonstrates high potency against c-MET and remarkable selectivity across a wide range of kinases.

Table 2: In Vitro Potency and Cytotoxicity of this compound

| Parameter | Cell Line/Target | Value (nM) | Reference |

| IC₅₀ (c-MET inhibition) | c-MET Kinase | 10 | |

| IC₅₀ (Cytotoxicity) | SNU-5 (Gastric Cancer) | 2.0 | |

| SNU-620 (Gastric Cancer) | 3.3 | ||

| MKN45 (Gastric Cancer) | 3.33 | ||

| Hs746T (Gastric Cancer) | 2.22 | ||

| EBC-1 (Lung Cancer) | 2.31 | ||

| H1993 (Lung Cancer) | 43.0 | ||

| HFE145 (Normal Gastric Epithelial) | >10,000 |

Table 3: Kinase Selectivity Profile of this compound at 1 µM

| Kinase | % Inhibition | Reference |

| MET | 98 | |

| CLK1 | 37 | |

| CLK4 | 45 | |

| Other 568 Kinases | < 10 |

Pharmacokinetic Properties

Pharmacokinetic studies of this compound have been conducted in Sprague-Dawley (SD) rats, beagle dogs, and cynomolgus monkeys, demonstrating favorable properties.

Table 4: Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | Route | Dose (mg/kg) | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | AUCinf (ng·h/mL) | T½ (h) | Bioavailability (F%) |

| SD Rat | IV | 1 | - | - | 1,027 | 2.4 | - |

| PO | 5 | 2.0 | 1,154 | 4,530 | 2.6 | 45 | |

| Beagle Dog | IV | 1 | - | - | 1,350 | 3.9 | - |

| PO | 5 | 2.0 | 987 | 3,940 | 4.2 | ~30 | |

| Cynomolgus Monkey | IV | 1 | - | - | 1,560 | 3.5 | - |

| PO | 5 | 2.0 | 789 | 4,230 | 3.8 | - | |

| Data derived from graphical representations and text in the cited source. |

In Vivo Antitumor Efficacy

This compound has shown significant, dose-dependent tumor growth inhibition (TGI) in various xenograft models of MET-addicted cancers.

Table 5: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Dose (mg/kg, oral) | TGI (%) | Reference |

| SNU-5 | 3 | 24.47 | |

| 30 | 89.49 | ||

| EBC-1 | 10 | 51.26 | |

| 30 | 77.85 | ||

| SNU638 | 10 | 65.31 | |

| 30 | 78.68 |

Clinical Trial Data

Phase I and II clinical trials have provided initial evidence of the safety and efficacy of this compound in patients with advanced solid tumors.

Table 6: Summary of this compound Phase 2 Clinical Trial Data (METex14 NSCLC)

| Parameter | Value | Reference |

| Dose | 800 mg QD | |

| Objective Response Rate (ORR) - Treatment-Naïve (n=8) | 75% | |

| Objective Response Rate (ORR) - Evaluable Population (n=17) | 52.9% | |

| Median Duration of Response | 5.4 months | |

| Grade ≥3 Treatment-Related Adverse Events (TRAEs) | 8.3% | |

| Most Common TRAEs (any grade) | Nausea (70.8%), Diarrhea (33.3%), Vomiting (29.2%) |

Experimental Protocols

Kinase Selectivity Assay

The kinase selectivity of this compound was determined using a radiometric assay format.

Caption: Workflow for the HotSpot™ radiometric kinase assay.

-

Assay Format: Radiometric HotSpot™ assay (Reaction Biology Corp.).

-

Principle: Measures the transfer of ³³P-labelled phosphate from ATP to a specific kinase substrate.

-

Procedure:

-

The kinase, substrate, and required cofactors are prepared in a reaction buffer (20 mM Hepes pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO).

-

This compound (in 100% DMSO) is delivered to the kinase reaction mixture and incubated for 20 minutes at room temperature.

-

The reaction is initiated by the addition of ³³P-ATP.

-

The reaction is incubated for 2 hours at room temperature.

-

The reaction mixture is spotted onto a P81 filter membrane, which captures the phosphorylated substrate.

-

The amount of incorporated ³³P is quantified using a scintillation counter to determine kinase activity.

-

Inhibition is calculated relative to a DMSO vehicle control.

-

Cell Viability Assay

The cytotoxic activity of this compound was assessed using a WST-1 assay.

-

Assay: Water-soluble tetrazolium salt (WST-1) colorimetric assay.

-

Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of metabolically active cells.

-

Procedure:

-

Cells were seeded in 96-well plates.

-

Cells were treated with various concentrations of this compound and incubated for 72 hours.

-

10 µL of WST-1 reagent was added to each well.

-

Plates were incubated for 0.5 to 4 hours at 37°C.

-

The absorbance of the samples was measured using a microplate reader at a wavelength between 420-480 nm.

-

IC₅₀ values were calculated from the dose-response curves.

-

Western Blot Analysis

The effect of this compound on c-MET signaling was determined by Western blotting.

-

Principle: To detect specific proteins in a sample of tissue or cell homogenate.

-

Procedure:

-

Cell Lysis: MET-addicted cancer cells (SNU5, Hs746T, EBC-1, etc.) were treated with different concentrations of this compound for 72 hours, harvested, and lysed.

-

Protein Quantification: Protein concentration in the lysates was determined.

-

SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins were transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane was blocked (e.g., with 5% non-fat milk in TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane was incubated with primary antibodies specific for total and phosphorylated forms of c-MET, AKT, and ERK, typically overnight at 4°C.

-

Washing: The membrane was washed multiple times with a wash buffer (e.g., TBST) to remove unbound primary antibody.

-

Secondary Antibody Incubation: The membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using a chemiluminescent substrate and an imaging system.

-

In Vivo Xenograft Studies

The antitumor efficacy of this compound was evaluated in mouse xenograft models.

-

Animal Model: BALB/c-nude mice.

-

Cell Lines: SNU-5, EBC-1, and SNU638 human cancer cell lines.

-

Procedure:

-

Tumor Implantation: Tumor cells were implanted subcutaneously into the flanks of the mice.

-

Tumor Growth: Tumors were allowed to grow to an average volume of 150–300 mm³.

-

Treatment: Mice were randomized into vehicle control and treatment groups. This compound was administered orally at doses of 3, 10, or 30 mg/kg.

-

Dosing Schedule: this compound was administered five consecutive days a week for a duration of three weeks.

-

Monitoring: Tumor volumes and body weights were measured regularly to assess efficacy and toxicity.

-

Endpoint: Tumor growth inhibition (TGI) was calculated at the end of the study by comparing the change in tumor volume in treated groups to the vehicle control group.

-

Conclusion

This compound is a highly potent and selective c-MET inhibitor with a well-defined mechanism of action and favorable preclinical pharmacokinetic and pharmacodynamic profiles. It has demonstrated significant antitumor activity in in vitro and in vivo models of MET-addicted cancers. The ongoing clinical trials will further elucidate its therapeutic potential for patients with tumors harboring c-MET dysregulations. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug development.

References

ABN401: A Targeted Approach to Disrupting Hepatocyte Growth Factor (HGF) Signaling in Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The hepatocyte growth factor (HGF) and its receptor, the mesenchymal-epithelial transition factor (c-MET), form a signaling pathway crucial for normal cellular processes such as proliferation, motility, and morphogenesis. However, dysregulation of the HGF/c-MET axis through gene amplification, mutations, or protein overexpression is a key driver in the tumorigenesis and metastasis of various solid tumors, including non-small cell lung cancer (NSCLC) and gastric cancer. ABN401 is an orally bioavailable, highly potent, and selective small-molecule inhibitor of the c-MET tyrosine kinase. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical efficacy, and clinical trial data. It aims to serve as a resource for researchers and drug development professionals by presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing key pathways and mechanisms through diagrams.

Introduction to HGF/c-MET Signaling

The HGF/c-MET signaling pathway is a critical communication system within the body, regulating a variety of cellular functions.[1][2][3] HGF, the sole known ligand for the c-MET receptor, is a pleiotropic cytokine primarily secreted by cells of mesenchymal origin.[4] The c-MET receptor is a receptor tyrosine kinase (RTK) expressed on the surface of epithelial and endothelial cells.[4]

Under normal physiological conditions, the binding of HGF to c-MET induces receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain (specifically Y1230, Y1234, and Y1235) and the C-terminal tail (Y1349 and Y1356). This activation creates a multisubstrate docking site for various downstream signaling and adaptor proteins, including Growth factor receptor-bound protein 2 (GRB2), GRB2-associated binding protein 1 (GAB1), Phosphoinositide 3-kinase (PI3K), and Phospholipase C gamma (PLCγ). The recruitment of these proteins triggers a cascade of intracellular signaling pathways, most notably the RAS/MAPK, PI3K/AKT, and STAT pathways, which in turn regulate gene expression related to cell proliferation, survival, migration, and invasion.

Dysregulation of HGF/c-MET signaling is a well-established oncogenic driver. Aberrant c-MET activation, which can occur through ligand-dependent or -independent mechanisms, is implicated in numerous cancers. In oncology, this pathway is often hijacked by tumor cells to promote their growth, survival, and spread. For instance, MET amplification is observed in 2-4% of non-small cell lung cancer (NSCLC) cases, and MET mutations, such as exon 14 skipping, occur in approximately 4% of NSCLC patients. In gastric cancer, over 10% of patients exhibit MET amplification, and around 40% show MET protein overexpression. These alterations can lead to constitutive, ligand-independent activation of the c-MET receptor, a state referred to as "MET-addiction".

This compound: A Selective c-MET Inhibitor

This compound is a novel, orally administered small molecule designed to be a highly selective and potent ATP-competitive inhibitor of the c-MET tyrosine kinase. Its mechanism of action involves binding to the ATP-binding pocket of the c-MET kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways. This targeted inhibition effectively blocks the oncogenic signals driven by aberrant c-MET activity. This compound has demonstrated efficacy in cancer cells with various forms of c-MET dysregulation, including MET amplification, overexpression, and mutations like MET exon 14 skipping, even in the absence of HGF stimulation.

Kinase Selectivity Profile

A kinase selectivity screen of this compound against a panel of 571 kinases (369 wild-type and 202 mutants) demonstrated its high specificity for c-MET. At a concentration of 1 µM, this compound inhibited MET kinase activity by 98%. The only other kinases showing notable inhibition were CLK1 and CLK4, with 37% and 45% inhibition, respectively, highlighting the focused activity of this compound.

Preclinical Efficacy of this compound

The antitumor activity of this compound has been extensively evaluated in preclinical models, demonstrating its potent and selective inhibition of MET-addicted cancer cells.

In Vitro Cytotoxicity

This compound has shown potent cytotoxic activity against a panel of MET-addicted cancer cell lines. The half-maximal inhibitory concentration (IC50) values were in the low nanomolar range for these cell lines, while no significant cell killing was observed in c-MET negative or normal cell lines even at high concentrations.

Table 1: In Vitro Cytotoxicity of this compound in MET-Addicted Cancer Cell Lines

| Cell Line | Cancer Type | MET Status | IC50 (nM) |

| SNU5 | Gastric Cancer | MET Amplification | ~2-43 |

| EBC-1 | Lung Cancer | MET Amplification | ~2-43 |

| SNU638 | Gastric Cancer | c-MET High Overexpression | ~2-43 |

| Hs746T | Gastric Cancer | MET Exon 14 Skipping | ~2-43 |

| H1993 | Lung Cancer | MET Amplification | ~2-43 |

Data sourced from a study by Kim et al.

Inhibition of Downstream Signaling

Western blot analysis confirmed that this compound effectively inhibits c-MET autophosphorylation at key tyrosine residues (Y1234/Y1235 and Y1349/Y1354) in a dose-dependent manner. A concentration of 100 nM this compound was sufficient to completely block this phosphorylation in MET-addicted cancer cell lines. Consequently, the phosphorylation of downstream signaling proteins, including AKT and ERK1/2, which are crucial for cell survival and proliferation, was also inhibited.

In Vivo Antitumor Activity

The in vivo efficacy of this compound was assessed in various xenograft models, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).

In mouse xenograft models using MET-addicted cancer cell lines, orally administered this compound demonstrated significant, dose-dependent tumor growth inhibition (TGI).

Table 2: In Vivo Efficacy of this compound in CDX Models

| Cell Line | Cancer Type | This compound Dose (mg/kg) | Tumor Growth Inhibition (TGI) Index (%) |

| EBC-1 | Lung Cancer | 10 | 51.26 |

| EBC-1 | Lung Cancer | 30 | 77.85 |

| SNU638 | Gastric Cancer | 10 | 65.31 |

| SNU638 | Gastric Cancer | 30 | 78.68 |

Data sourced from a study by Kim et al.

This compound also showed robust antitumor activity in PDX models with high MET copy numbers or MET exon 14 skipping mutations. In a c-Met-amplified NSCLC PDX model, this compound in combination with erlotinib resulted in approximately 90% tumor growth inhibition.

Clinical Development of this compound

This compound has progressed into clinical trials, demonstrating a favorable safety profile and promising antitumor activity in patients with advanced solid tumors harboring c-MET dysregulation.

Phase 1 Clinical Trial

A first-in-human, Phase 1 dose-escalation study (NCT04052971) evaluated the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors. The trial enrolled patients who were administered daily oral doses of this compound ranging from 50 mg to 1200 mg.

Key Findings from the Phase 1 Trial:

-

Safety: this compound was well-tolerated with an acceptable safety profile. No dose-limiting toxicities (DLTs) were observed up to the 1200 mg daily dose, and the maximum tolerated dose (MTD) was not reached. There were no drug-related grade 3 or higher adverse events reported.

-

Efficacy: Promising preliminary antitumor activity was observed. Two partial responses were noted in patients with NSCLC characterized by c-MET overexpression.

Phase 2 Clinical Trial

Building on the encouraging Phase 1 results, a global Phase 2 clinical trial (NCT05541822) was initiated to further evaluate the efficacy and safety of this compound in patients with advanced solid tumors harboring c-MET dysregulation, with a primary focus on NSCLC patients with MET exon 14 skipping mutations. Patients in this multicenter, open-label study were treated with 800 mg of this compound once daily.

Interim Results from the Phase 2 Trial (as of July 25, 2023):

-

Objective Response Rate (ORR):

-

In 8 treatment-naïve patients, the ORR was 75% (6/8).

-

In the evaluable population of 17 patients, the ORR was 52.9% (9/17).

-

-

Median Duration of Response: 5.4 months.

-

Safety: The excellent safety profile observed in the Phase 1 trial was reaffirmed.

Experimental Protocols

In Vitro Cell Viability Assay

The cytotoxic activity of this compound was evaluated using a standard WST (Water Soluble Tetrazolium salt) cell viability assay. MET-addicted cancer cell lines were seeded in 96-well plates and treated with various concentrations of this compound for a specified duration. Cell viability was then measured spectrophotometrically according to the manufacturer's protocol for the WST reagent. IC50 values were calculated from the dose-response curves.

Western Blot Analysis

To assess the inhibition of c-MET signaling, cancer cells were treated with different concentrations of this compound. Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies against total and phosphorylated forms of c-MET, AKT, and ERK1/2. After incubation with secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

Animal studies were conducted in accordance with institutional guidelines. For CDX models, human cancer cells were subcutaneously injected into immunocompromised mice. Once tumors reached a palpable size, mice were randomized into vehicle control and this compound treatment groups. This compound was administered orally, typically five consecutive days a week for three weeks. Tumor volumes were measured regularly, and the tumor growth inhibition (TGI) was calculated at the end of the study. For PDX models, tumor fragments from patients were implanted into mice, and the experimental procedure was similar to that of the CDX models.

Signaling Pathways and Mechanisms of Action

The HGF/c-MET Signaling Pathway

The binding of HGF to the c-MET receptor initiates a complex signaling cascade. Upon activation, the phosphorylated c-MET receptor recruits adaptor proteins and enzymes that activate several downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the STAT pathway. These pathways collectively promote cell proliferation, survival, angiogenesis, invasion, and metastasis.

Caption: The HGF/c-MET signaling cascade.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor at the ATP-binding site of the c-MET receptor's tyrosine kinase domain. This binding prevents the ATP-dependent autophosphorylation of the receptor, which is the critical first step in the activation of the downstream signaling cascade. By blocking this initial activation, this compound effectively shuts down all subsequent signaling events, leading to the inhibition of MET-driven cancer cell proliferation and survival.

Caption: Mechanism of action of this compound.

Conclusion

This compound is a highly selective and potent c-MET inhibitor that has demonstrated significant preclinical and clinical activity in cancers driven by aberrant HGF/c-MET signaling. Its ability to potently inhibit MET-addicted cancer cells, coupled with a favorable safety profile in clinical trials, positions this compound as a promising therapeutic agent for patients with NSCLC, gastric cancer, and other solid tumors with c-MET dysregulation. The ongoing Phase 2 clinical trial will further elucidate the efficacy and safety of this compound and its potential to address the unmet medical needs of this patient population. The continued investigation into biomarkers for patient selection will be crucial for optimizing the clinical application of this compound and other targeted therapies against the HGF/c-MET pathway.

References

- 1. Therapeutic Efficacy of this compound, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Efficacy of this compound, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. dovepress.com [dovepress.com]

Investigating ABN401 in Gastric and Liver Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of ABN401, a selective c-MET inhibitor, in gastric and liver cancer models. The document outlines the core mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and provides detailed experimental protocols for the cited assays. Visualizations of the c-MET signaling pathway, experimental workflows, and the logical framework of this compound's anti-cancer activity are presented to facilitate a comprehensive understanding of its therapeutic potential.

Core Mechanism of Action

This compound is a potent and highly selective ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1] Dysregulation of the c-MET signaling pathway, through gene amplification, mutations, or protein overexpression, is a known driver in various cancers, including gastric and liver malignancies.[1] This aberrant signaling promotes tumor growth, proliferation, invasion, metastasis, and angiogenesis, while also conferring resistance to apoptosis.[1][2] this compound functions by binding to the ATP-binding site of the c-MET kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[2]

Data Presentation

In Vitro Cytotoxicity of this compound

The cytotoxic activity of this compound was evaluated against a panel of MET-addicted cancer cell lines. Cell viability was assessed after 72 hours of treatment, and the half-maximal inhibitory concentration (IC50) was determined.

| Cell Line | Cancer Type | MET Status | IC50 (nM) |

| SNU5 | Gastric | MET Amplification, High c-MET Expression | <10 |

| SNU620 | Gastric | MET Amplification, High c-MET Expression | 27.1 |

| SNU638 | Gastric | High c-MET Expression | 2.26 |

| Hs746T | Gastric | MET Exon 14 Skipping, MET Amplification, High c-MET Expression | <10 |

| MKN45 | Gastric | MET Amplification, High c-MET Expression | <10 |

| EBC-1 | Lung | MET Amplification, High c-MET Expression | 17.25 |

Data sourced from "Therapeutic Efficacy of this compound, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer".

In Vivo Efficacy of this compound in Xenograft Models

The anti-tumor efficacy of this compound was assessed in various cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models. This compound was administered orally, and tumor growth inhibition (TGI) was calculated.

| Model | Cancer Type | MET Status | Dose (mg/kg) | TGI (%) |

| SNU5 (CDX) | Gastric | MET Amplification, High c-MET Expression | 3 | 24.47 |

| 30 | 89.49 | |||

| EBC-1 (CDX) | Lung | MET Amplification, High c-MET Expression | 10 | 51.26 |

| 30 | 77.85 | |||

| SNU638 (CDX) | Gastric | High c-MET Expression | 10 | 65.31 |

| 30 | 78.68 | |||

| GA3121 (PDX) | Gastric | High MET Copy Number, IHC 3+ | 30 | 109.1 |

| LI0612 (PDX) | Liver | High MET Copy Number, IHC 3+ | 30 | 99.11 |

| LU2503 (PDX) | Lung | High MET Copy Number, IHC 3+ | 30 | 101.4 |

Data sourced from "Therapeutic Efficacy of this compound, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer".

Mandatory Visualizations

Caption: this compound inhibits the c-MET signaling pathway.

Caption: In vivo xenograft study workflow.

Caption: Logical relationship of this compound's anti-cancer effects.

Experimental Protocols

Cell Viability Assay (WST-1)

This protocol is adapted for determining the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium at 2X the final desired concentrations.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

WST-1 Reagent Addition and Incubation:

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C, monitoring for color change. The optimal incubation time may vary between cell lines.

-

-

Absorbance Measurement:

-

Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan product.

-

Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of >600 nm to subtract background.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Calculate cell viability as a percentage of the untreated control.

-

Plot a dose-response curve and determine the IC50 value using appropriate software.

-

Western Blot Analysis

This protocol details the detection of c-MET, phosphorylated c-MET (p-c-MET), and apoptosis markers.

-

Cell Lysis:

-

Plate cells and treat with various concentrations of this compound for the desired time.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins on an 8-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-c-MET, anti-p-c-MET, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

In Vivo Xenograft Study

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

-

Animal and Cell Preparation:

-

Use immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old).

-

Harvest cancer cells and resuspend them in a mixture of PBS and Matrigel.

-

-

Tumor Implantation:

-

Subcutaneously inject 5 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

-

For PDX models, surgically implant a small fragment of the patient's tumor subcutaneously.

-

-

Tumor Growth and Treatment Initiation:

-

Monitor tumor growth by measuring tumor dimensions with calipers twice a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

When tumors reach an average volume of 150-300 mm³, randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Prepare this compound in an appropriate vehicle for oral administration.

-

Administer this compound orally (e.g., by gavage) at the desired doses (e.g., 3, 10, 30 mg/kg) daily for 5 consecutive days per week for 3 weeks.

-

Administer the vehicle to the control group following the same schedule.

-

-

Monitoring and Endpoint:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blotting, immunohistochemistry).

-

-

Data Analysis:

-

Calculate the percent tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

-

References

Understanding ABN401 Resistance Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABN401 (Vabametkib) is a potent and highly selective oral inhibitor of the c-MET receptor tyrosine kinase.[1][2] It is currently in clinical development for the treatment of solid tumors harboring c-MET dysregulations, particularly non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.[3][4] While showing promising efficacy, the emergence of drug resistance is a significant challenge for targeted therapies like this compound. This guide provides an in-depth technical overview of the potential mechanisms of resistance to this compound, drawing upon the established knowledge of resistance to other c-MET inhibitors.

This compound Mechanism of Action

This compound functions by binding to the ATP-binding site of the c-MET tyrosine kinase, thereby inhibiting its phosphorylation and the subsequent activation of downstream signaling pathways.[3] This disruption of the c-MET signaling cascade can induce cell death in tumor cells that are dependent on this pathway for their proliferation and survival. The c-MET pathway, when aberrantly activated by mutations, amplification, or overexpression, plays a crucial role in tumor cell proliferation, survival, invasion, metastasis, and angiogenesis.

Clinical Efficacy of this compound

Clinical trial data has demonstrated the preliminary anti-tumor activity of this compound. A phase 2 study in patients with advanced NSCLC with MET exon 14 skipping mutations showed notable objective response rates (ORR).

| Patient Cohort | Objective Response Rate (ORR) | Number of Patients (n) |

| Treatment-naïve | 75% | 8 |

| Evaluable population | 52.9% | 17 |

| Data from a phase 2 trial as of July 25, 2023. Patients were administered 800 mg of this compound once daily. |

Potential Mechanisms of Resistance to this compound

While specific studies on this compound resistance are not yet extensively published, the mechanisms of resistance to other c-MET tyrosine kinase inhibitors (TKIs) are well-documented and can be broadly categorized into on-target and off-target alterations.

On-Target Resistance: Alterations in the c-MET Gene

On-target resistance involves genetic changes within the MET gene itself, which can prevent or reduce the efficacy of this compound binding.

-

Secondary Mutations in the c-MET Kinase Domain: These mutations can occur at various positions within the kinase domain, interfering with the inhibitor's ability to bind to its target. Known resistance mutations to other c-MET inhibitors include:

-

D1228 and Y1230 mutations

-

H1094, G1163, and L1195 mutations

-

-

Amplification of the MET Exon 14-Mutant Allele: An increase in the copy number of the mutated MET gene can lead to a higher level of the target protein, overwhelming the inhibitory capacity of the drug.

Off-Target Resistance: Activation of Bypass Signaling Pathways

Off-target resistance mechanisms involve the activation of alternative signaling pathways that allow the cancer cells to survive and proliferate despite the inhibition of c-MET.

-

Amplification or Activating Mutations in Other Receptor Tyrosine Kinases (RTKs):

-

EGFR, HER2, and HER3 Amplification: Increased signaling from these receptors can compensate for the loss of c-MET signaling. c-MET overexpression has been identified as a biomarker for resistance to EGFR-TKIs, highlighting the crosstalk between these pathways.

-

-

Activation of Downstream Signaling Molecules:

-

KRAS and BRAF Mutations/Amplifications: These mutations can constitutively activate the MAPK signaling pathway, making the cells independent of upstream signals from c-MET.

-

PI3K/AKT/mTOR Pathway Activation: Alterations in this pathway can also promote cell survival and proliferation. Studies have shown the upregulation of p-mTOR and phospho-p70S6 kinase in cell lines resistant to both EGFR and c-MET inhibitors.

-

-

Epithelial-Mesenchymal Transition (EMT): This cellular process has been implicated in resistance to various targeted therapies, including c-MET inhibitors.

Visualizing Resistance Pathways

c-MET Signaling Pathway

Caption: The c-MET signaling pathway and the inhibitory action of this compound.

Potential Off-Target Resistance Mechanism via EGFR/KRAS Activation

Caption: Bypass of this compound-mediated c-MET inhibition via EGFR amplification and KRAS mutation.

Experimental Protocols for Investigating this compound Resistance

The following are hypothetical, yet standard, experimental protocols that can be adapted to study resistance to this compound.

Generation of this compound-Resistant Cell Lines

Objective: To develop cell line models of acquired resistance to this compound.

Methodology:

-

Culture a c-MET-dependent cancer cell line (e.g., a MET exon 14 skipping NSCLC line) in standard growth medium.

-

Treat the cells with this compound at a concentration equivalent to the IC50 value.

-

Continuously culture the cells in the presence of this compound, gradually increasing the concentration of the drug as the cells develop resistance and resume proliferation.

-

Isolate and expand single-cell clones of the resistant population.

-

Confirm the resistant phenotype by comparing the IC50 of the resistant clones to the parental cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).

Identification of Resistance Mechanisms

Objective: To determine the molecular basis of this compound resistance.

Methodology:

-

Genomic Analysis:

-

Next-Generation Sequencing (NGS): Perform whole-exome or targeted sequencing of the parental and resistant cell lines to identify mutations in MET and other cancer-related genes (e.g., EGFR, KRAS, BRAF, HER2).

-

Fluorescence In Situ Hybridization (FISH) or Droplet Digital PCR (ddPCR): Use these techniques to detect gene amplification of MET, EGFR, and HER2.

-

-

Transcriptomic Analysis:

-

RNA-Sequencing: Compare the gene expression profiles of parental and resistant cells to identify upregulated or downregulated pathways.

-

-

Proteomic Analysis:

-

Western Blotting: Analyze the phosphorylation status and total protein levels of c-MET, EGFR, HER2, and key downstream signaling molecules (e.g., AKT, ERK, mTOR) in parental and resistant cells, with and without this compound treatment.

-

Workflow for Investigating this compound Resistance

Caption: A logical workflow for the identification and strategic response to this compound resistance.

Conclusion

Understanding the potential mechanisms of resistance to this compound is critical for optimizing its clinical use and developing effective next-line therapeutic strategies. While this compound-specific resistance data is still emerging, the knowledge gained from other c-MET inhibitors provides a solid framework for future research. The investigation of both on-target and off-target alterations through robust preclinical and clinical studies will be essential to overcoming resistance and improving patient outcomes. The proposed experimental protocols and workflows offer a guide for researchers to systematically investigate and address the challenge of acquired resistance to this compound.

References

- 1. Facebook [cancer.gov]

- 2. Therapeutic Efficacy of this compound, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound – ABION BIO [abionbio.com]

- 4. ABION Presents New Efficacy Data for this compound, a Novel MET TKI for Advanced Non-Small Cell Lung Cancer – ABION BIO [abionbio.com]

Methodological & Application

Application Note: ABN401 In Vitro Cell Viability Assay

Introduction

ABN401 is an orally bioavailable, selective, and ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1][2] The c-MET protein, also known as Hepatocyte Growth Factor Receptor (HGFR), plays a crucial role in cell growth, angiogenesis, and tumor development when dysregulated.[3][4] Aberrant activation of c-MET, through mechanisms such as gene amplification or mutations like MET Exon 14 skipping, is a known driver in various solid tumors, including non-small cell lung cancer (NSCLC).[3] this compound functions by binding to the ATP-binding site of the c-MET kinase, which inhibits its phosphorylation and disrupts downstream signal transduction pathways, ultimately leading to cell death in cancer cells with c-MET dependency. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a WST-8 based cell viability assay, a common method for evaluating the efficacy of anti-cancer compounds.

Mechanism of Action of this compound

This compound exerts its anti-tumor effects by targeting the c-MET signaling cascade. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-MET receptor dimerizes and autophosphorylates, activating downstream pathways such as PI3K/AKT and RAS/MAPK (ERK). These pathways are critical for cell proliferation and survival. This compound competitively blocks the ATP binding pocket of the c-MET kinase domain, preventing this initial phosphorylation step. This inhibition leads to the deactivation of AKT and ERK signaling, which in turn induces the caspase-associated apoptotic signal pathway, marked by the cleavage of caspase-3 and PARP-1.

Quantitative Data Summary

This compound demonstrates high potency against the c-MET kinase and significant cytotoxic activity in cancer cell lines characterized by c-MET addiction. The data presented below summarizes its inhibitory concentrations.

| Target/Cell Line | Description | IC50 Value |

| c-MET Kinase | Enzyme Activity Assay | 10 nM |

| MET-addicted Cancer Cells | Cell Viability Assay (e.g., SNU5, Hs746T, EBC-1) | 2 - 43 nM |

Experimental Protocol: this compound Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in c-MET dependent cancer cell lines using a WST-8 colorimetric assay.

Principle: This protocol utilizes a Water Soluble Tetrazolium salt (WST-8) assay. In viable, metabolically active cells, mitochondrial dehydrogenases reduce the WST-8 reagent to a water-soluble, orange-colored formazan product. The amount of formazan produced is directly proportional to the number of living cells. The absorbance of the formazan solution is measured with a spectrophotometer, allowing for the quantification of cell viability following treatment with this compound.

Materials and Reagents:

-

This compound compound

-

c-MET addicted cancer cell lines (e.g., Hs746T, EBC-1, SNU-5)

-

Complete growth medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

Sterile, flat-bottom 96-well cell culture plates

-

WST-8 reagent (e.g., Cell Counting Kit-8)

-

Multichannel pipette

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader (capable of measuring absorbance at 450 nm)

Procedure:

-

Cell Culture & Seeding:

-

Culture c-MET addicted cancer cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.

-

Harvest cells using Trypsin-EDTA, centrifuge, and resuspend in fresh medium to create a single-cell suspension.

-

Count the cells and adjust the concentration. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well plate.

-

Incubate the plate for 24 hours to allow cells to attach and enter logarithmic growth phase.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in sterile DMSO.

-

Perform serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from 1 nM to 10 µM.

-

Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the medium containing the appropriate this compound dilution or vehicle control. Include wells with untreated cells (medium only).

-

Incubate the plate for 72 hours at 37°C with 5% CO2.

-

-

Cell Viability Measurement:

-

After the 72-hour incubation, add 10 µL of WST-8 reagent to each well.

-

Incubate the plate for an additional 1-4 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and density.

-

Gently shake the plate for 1 minute to ensure uniform color distribution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

-

-

Plot the % Viability against the log-transformed concentration of this compound.

-

Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope).

-

References

Application Notes and Protocols: Western Blot Analysis for ABN401 Target Engagement

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABN401 is a selective, orally bioavailable inhibitor of the c-Met receptor tyrosine kinase, also known as hepatocyte growth factor receptor (HGFR).[1] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of various solid tumors, making it a key therapeutic target.[2][3] this compound binds to the ATP-binding site of the MET tyrosine kinase, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways.[2][4] This action can induce cell death in tumor cells that overexpress or have a constitutively active c-Met protein. Western blot analysis is a crucial technique for elucidating the mechanism of action of this compound by quantifying its engagement with c-Met and its inhibitory effect on downstream signaling cascades. These application notes provide a detailed protocol for assessing this compound target engagement in cancer cell lines using Western blotting.

Signaling Pathway of this compound Target Engagement

The binding of hepatocyte growth factor (HGF) to its receptor, c-Met, triggers receptor dimerization and autophosphorylation of key tyrosine residues within the kinase domain. This activation initiates a cascade of downstream signaling pathways, including the PI3K/AKT and RAS/MAPK pathways, which are crucial for cell proliferation, survival, and migration. This compound exerts its therapeutic effect by inhibiting this initial phosphorylation step.

Caption: HGF/c-Met signaling pathway and the inhibitory action of this compound.

Experimental Protocol: Western Blot for this compound Target Engagement

This protocol outlines the steps for treating cancer cell lines with this compound and analyzing the phosphorylation status of c-Met and downstream signaling proteins.

Materials and Reagents

-

Cell Lines: c-Met addicted cancer cell lines (e.g., SNU-5, Hs746T, EBC-1, H1993).

-

This compound: Stock solution in DMSO.

-

Cell Culture Medium: As recommended for the specific cell line.

-

HGF: Recombinant Human Hepatocyte Growth Factor.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Assay Kit: BCA or Bradford assay.

-

SDS-PAGE Gels: Precast or hand-cast polyacrylamide gels.

-

Transfer Buffer: Standard Tris-Glycine transfer buffer.

-

Membranes: PVDF or nitrocellulose membranes.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST.

-

Primary Antibodies:

-

Rabbit anti-phospho-c-Met (Tyr1234/1235)

-

Rabbit anti-phospho-c-Met (Tyr1349)

-

Rabbit anti-total c-Met

-

Rabbit anti-phospho-AKT (Ser473)

-

Rabbit anti-total AKT

-

Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

-

Rabbit anti-total ERK1/2

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG.

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

-

Wash Buffer: Tris-buffered saline with 0.1% Tween 20 (TBST).

Experimental Workflow

Caption: Experimental workflow for Western blot analysis of this compound target engagement.

Step-by-Step Procedure

-

Cell Seeding and Treatment:

-

Seed c-Met addicted cancer cells in 6-well plates and allow them to adhere overnight.

-

Serum-starve the cells for 12-24 hours to reduce basal signaling.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2-4 hours.

-

Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes to induce c-Met phosphorylation.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-c-Met, total c-Met, phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control overnight at 4°C.

-